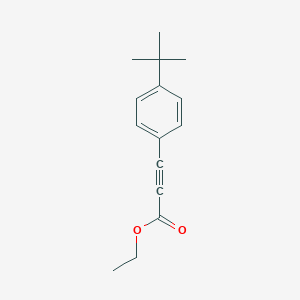

Ethyl 3-(4-tert-Butylphenyl)propiolate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

109034-26-6 |

|---|---|

Molecular Formula |

C15H18O2 |

Molecular Weight |

230.3 g/mol |

IUPAC Name |

ethyl 3-(4-tert-butylphenyl)prop-2-ynoate |

InChI |

InChI=1S/C15H18O2/c1-5-17-14(16)11-8-12-6-9-13(10-7-12)15(2,3)4/h6-7,9-10H,5H2,1-4H3 |

InChI Key |

SDPWUYVOUYSPMU-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C#CC1=CC=C(C=C1)C(C)(C)C |

Canonical SMILES |

CCOC(=O)C#CC1=CC=C(C=C1)C(C)(C)C |

Synonyms |

ETHYL 3-(4-TERT-BUTYLPHENYL)PROPIOLATE |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 3 4 Tert Butylphenyl Propiolate and Analogues

Established Esterification Routes for Propiolic Acid Derivatives

A primary route to ethyl 3-(4-tert-butylphenyl)propiolate involves the esterification of 3-(4-tert-butylphenyl)propiolic acid. This transformation can be achieved through various well-established protocols.

Steglich Esterification Protocols

The Steglich esterification is a mild and efficient method for forming ester bonds, particularly suitable for substrates that are sensitive to acidic conditions. organic-chemistry.org This reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as a coupling agent, and is typically catalyzed by 4-dimethylaminopyridine (DMAP). wikipedia.orgsynarchive.comnih.gov

The reaction proceeds by the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP then acts as an acyl transfer catalyst, reacting with the intermediate to form a reactive amide that is subsequently attacked by the alcohol (ethanol in this case) to yield the desired ester and a urea byproduct (e.g., dicyclohexylurea). organic-chemistry.orgwikipedia.org This method's mild, neutral conditions make it a valuable tool in the synthesis of complex molecules. nih.govnih.gov

Key Features of Steglich Esterification:

| Feature | Description |

|---|---|

| Coupling Agents | N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) nih.gov |

| Catalyst | 4-Dimethylaminopyridine (DMAP) is crucial for efficient ester formation. organic-chemistry.org |

| Conditions | Typically performed at room temperature in aprotic solvents. wikipedia.org |

| Advantages | Mild conditions, suitable for acid-labile substrates. organic-chemistry.org |

Alternative Catalyzed Esterification Approaches

Beyond the Steglich protocol, other catalyzed esterification methods can be employed. Traditional Fischer esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach for simple esters. ceon.rs However, for more complex molecules, the harsh acidic conditions can be detrimental.

Alternative catalysts, including various Brønsted and Lewis acids, have been investigated to promote esterification under milder conditions. For instance, ion-exchange resins like Amberlyst 15 have been used as heterogeneous catalysts for the esterification of propionic acid and its derivatives. semanticscholar.orgresearchgate.net These solid-supported catalysts offer the advantage of easy separation from the reaction mixture.

Advanced Alkynylation and Arylation Strategies for Propiolate Moiety Construction

An alternative synthetic strategy involves constructing the 3-arylpropiolate framework directly, bypassing the need for the pre-synthesized 3-(4-tert-butylphenyl)propiolic acid. This is often achieved through modern cross-coupling reactions.

Metal-Catalyzed Coupling Reactions for Alkyne Formation

The Sonogashira reaction is a cornerstone of C(sp)-C(sp²) bond formation and is widely used for the synthesis of arylalkynes. wikipedia.org This palladium-catalyzed cross-coupling reaction typically involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org For the synthesis of this compound, this would involve coupling ethyl propiolate with a 4-tert-butylphenyl halide.

Recent advancements have led to the development of copper-free Sonogashira protocols, which are advantageous as they avoid the formation of alkyne homocoupling byproducts (diynes). nih.gov These modified procedures often employ specific palladium catalysts and bases to facilitate the reaction. researchgate.net The versatility of the Sonogashira coupling allows for a broad range of substituted arylpropiolates to be synthesized with high efficiency. researchgate.netresearchgate.net

A notable example is the palladium-catalyzed cross-coupling of aryl iodides with in situ generated lithium tetrakis(ethoxycarbonylethynyl)indates, which provides an efficient route to ethyl arylpropiolates. organic-chemistry.orgorganic-chemistry.org This method has shown broad substrate scope, tolerating various functional groups. organic-chemistry.org

Comparison of Coupling Methods for Ethyl Arylpropiolate Synthesis:

| Method | Catalyst System | Key Features |

|---|---|---|

| Traditional Sonogashira | Pd catalyst, Cu(I) co-catalyst, Amine base | Well-established, versatile, risk of alkyne homocoupling. wikipedia.org |

| Copper-Free Sonogashira | Pd catalyst, Amine base | Avoids diyne byproduct formation, often requires specific ligands. nih.gov |

| Indate-Based Coupling | Pd catalyst (e.g., Pd2(dba)3), Ligand (e.g., Xantphos) | Uses an organoindium reagent, broad functional group tolerance. organic-chemistry.org |

Introduction of Aryl Substituents, including the 4-tert-Butylphenyl Group

The introduction of the 4-tert-butylphenyl group is typically achieved by using a corresponding aryl halide, such as 1-iodo-4-tert-butylbenzene or 1-bromo-4-tert-butylbenzene, in a metal-catalyzed cross-coupling reaction as described above. The choice of the halide can influence the reaction conditions, with iodides generally being more reactive than bromides. wikipedia.org

The synthesis of the precursor, 3-(4-tert-butylphenyl)propanoic acid, can be accomplished through various standard organic reactions. nih.govgoogle.com The propiolic acid can then be generated through subsequent synthetic steps.

One-Pot and Multicomponent Reaction Sequences in Propiolate Synthesis

To enhance synthetic efficiency, one-pot and multicomponent reactions (MCRs) have emerged as powerful strategies. richmond.edunih.govorganic-chemistry.org MCRs involve the combination of three or more reactants in a single reaction vessel to form a product that incorporates portions of all the starting materials. nih.govresearchgate.net This approach offers advantages in terms of reduced reaction time, lower costs, and decreased waste generation. mdpi.com

While a specific one-pot synthesis for this compound is not extensively documented, the principles of MCRs can be applied. For instance, a one-pot, three-component reaction has been developed for the synthesis of other substituted propanoates, demonstrating the feasibility of such approaches in this area of chemistry. bohrium.com Conceptually, a multicomponent reaction could be designed to combine an aryl halide, a source of the propiolate moiety, and an alcohol in the presence of a suitable catalytic system to directly afford the target molecule. mdpi.comnih.gov The development of such streamlined synthetic routes remains an active area of research.

Sustainable and Green Chemistry Considerations in Propiolate Ester Synthesis

The synthesis of propiolate esters, including this compound, is increasingly being viewed through the lens of green chemistry. This approach emphasizes the reduction or elimination of hazardous substances in the design, manufacture, and application of chemical products mit.eduyoutube.com. Key principles include waste prevention, maximizing atom economy, and using safer solvents and reaction conditions mit.edu. For ester synthesis, this translates into developing protocols that are more efficient, consume less energy, and utilize renewable or recyclable catalysts youtube.comrsc.org.

Solvent-Free and Microwave-Assisted Synthetic Protocols

A significant advancement in green organic synthesis is the use of solvent-free reaction conditions, often coupled with microwave irradiation cem.com. Traditional heating methods can be slow and energy-intensive, whereas microwave heating offers rapid and immediate heating with high temperature homogeneity oatext.com. This technology utilizes the ability of polar molecules or conducting ions within the reaction mixture to convert electromagnetic energy directly into heat, leading to dramatic rate enhancements and often improved product yields oatext.com.

Combining microwave assistance with solvent-free conditions aligns with several principles of green chemistry. It eliminates the need for large quantities of potentially toxic and flammable organic solvents, which simplifies work-up procedures, reduces operating costs, and minimizes the generation of chemical waste mit.edunih.govresearchgate.net. These "dry media" reactions can be performed by adsorbing reactants onto mineral oxides or by running the reaction between neat reagents cem.com. The approach is noted for being fast, clean, economical, and environmentally benign oatext.com.

Research into the microwave-assisted, solvent-free synthesis of various esters has demonstrated the viability of this technique. For example, the enzymatic synthesis of geraniol esters achieved high conversions in significantly shorter reaction times compared to conventional heating nih.govresearchgate.net. While specific protocols for this compound are not extensively detailed in the literature, the general success of this methodology for other ester compounds provides a strong foundation for its application in propiolate ester synthesis.

| Ester Product | Catalyst | Method | Temperature (°C) | Time (min) | Conversion (%) | Reference |

| Geranyl Acetoacetate | Lipozyme 435 (7% w/w) | Microwave (Solvent-Free) | 70 | 30 | 95 | nih.gov |

| Geranyl Acetoacetate | Lipozyme 435 (8.4% w/w) | Microwave (Solvent-Free) | 80 | 60 | 85 | nih.gov |

| Geranyl Butyrate | Lipozyme 435 | Microwave (Solvent-Free) | 70 | 30 | 98 | nih.gov |

| Geranyl Hexanoate | Lipozyme 435 | Microwave (Solvent-Free) | 70 | 30 | 99 | nih.gov |

| Geranyl Octanoate | Lipozyme 435 | Microwave (Solvent-Free) | 70 | 30 | 98 | nih.gov |

Enzyme-Catalyzed Synthetic Routes for Ester Compounds

Biocatalysis, particularly the use of enzymes, represents a powerful green alternative for synthesizing ester compounds nih.govresearchgate.net. Enzymes operate under mild conditions of temperature and pressure, are biodegradable, and exhibit high selectivity (chemo-, regio-, and stereoselectivity), which can lead to purer products and the avoidance of protecting groups mit.edunih.gov. Lipases (EC 3.1.1.3) are the most widely used class of enzymes for this purpose, as they can effectively catalyze esterification, transesterification, and hydrolysis reactions nih.govscielo.br. A key advantage is their ability to function in non-aqueous (organic) solvents or solvent-free systems, which shifts their natural hydrolytic function toward ester synthesis scielo.brresearchgate.netnih.gov.

Among various commercially available lipases, Novozym 435, an immobilized form of lipase (B570770) B from Candida antarctica (CALB), is frequently cited as a highly efficient and robust biocatalyst for producing a wide array of esters nih.govnih.gov. The immobilization of enzymes on solid supports enhances their stability and allows for easy separation from the reaction mixture, enabling catalyst reuse over multiple cycles—a key factor for economic and environmental sustainability researchgate.netrsc.org.

The enzymatic synthesis of various ester analogues has been extensively studied. For instance, a simple and efficient enzymatic approach for synthesizing pyrrole (B145914) esters using Novozym 435 was developed, achieving yields as high as 92% under optimized conditions nih.gov. Similarly, lipases have been used to produce flavor esters, thioesters, and esters from biomass-derived alcohols rsc.orgnih.govmdpi.com. These examples showcase the broad applicability and efficiency of biocatalysis. The optimization of reaction parameters such as enzyme type, substrate molar ratio, temperature, and reaction time is crucial for maximizing product yield and process efficiency nih.govnih.govmdpi.com.

| Parameter Optimized | Model Reaction | Catalyst | Optimal Condition | Result | Reference |

| Lipase Type | Methyl 1H-pyrrole-2-carboxylate + Benzyl alcohol | Novozym 435 | - | 46% yield | nih.gov |

| Lipozyme TLIM | - | <3% yield | nih.gov | ||

| CRL | - | 9% yield | nih.gov | ||

| Reaction Time | 4-methylbenzyl mercaptan + Vinyl ester | Lipase TL IM | 30 min | 96% conversion | mdpi.com |

| Temperature | 4-methylbenzyl mercaptan + Vinyl ester | Lipase TL IM | 50 °C | 96% conversion | mdpi.com |

| Substrate Ratio | Methyl 1H-pyrrole-2-carboxylate : Benzyl alcohol | Novozym 435 | 1:2 | 92% yield | nih.gov |

Mechanistic Investigations of Chemical Reactivity of Propiolate Esters

Nucleophilic Addition Reactions to the Acetylenic Moiety

The primary mode of reaction for propiolate esters is nucleophilic addition to the activated triple bond. This reaction is a cornerstone of organic synthesis for creating substituted alkenes with high degrees of functionalization and stereochemical control.

Propiolate esters are excellent Michael acceptors. The conjugate addition (or Michael addition) of nucleophiles is a thermodynamically controlled process that is highly efficient for forming carbon-heteroatom bonds. nih.govnih.gov A variety of nucleophiles, including amines (aza-Michael), thiols (thia-Michael), and alcohols (oxa-Michael), readily add across the triple bond. nih.gov

The general mechanism involves the attack of the nucleophile on the β-carbon of the propiolate, which is the carbon atom bearing the aryl group. This attack is followed by protonation to yield the final vinyl product. The reaction is often catalyzed by a base, which serves to deprotonate the nucleophile (in the case of thiols and alcohols) or to activate the amine, thereby increasing its nucleophilicity.

For instance, the addition of thiols to ethyl phenylpropiolate, a close analog of the title compound, has been studied extensively. These reactions are typically high-yielding and can be catalyzed by bases. nih.govacs.org Similarly, the addition of amines to propiolate esters is a common method for synthesizing β-enamino esters. researchgate.net

Table 1: Illustrative Examples of Michael Additions to Aryl Propiolates This table presents data for analogous compounds to illustrate the general reactivity.

| Propiolate Ester | Nucleophile | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Ethyl Phenylpropiolate | Thiophenol | Ethoxide | (Z)-Ethyl 3-(phenylthio)-3-phenylacrylate | acs.org |

| Ethyl Propiolate | Aniline | None (Thermal) | Ethyl 3-anilinopropenoate | researchgate.net |

| Ethyl Phenylpropiolate | Thiophenol | Uncatalyzed, 60 °C in PEG | Ethyl 3-(phenylthio)-3-phenylacrylate (~90% yield) | nih.gov |

| Methyl Propiolate | Substituted Anilines | Thermal | Methyl 3-(arylamino)propenoate | researchgate.net |

The addition of a nucleophile to an unsymmetrical propiolate ester like Ethyl 3-(4-tert-Butylphenyl)propiolate can theoretically yield two different constitutional isomers: the α-adduct (nucleophile adds to the carbon adjacent to the ester) and the β-adduct (nucleophile adds to the carbon bearing the phenyl group). This preference for one isomer over the other is known as regioselectivity. scispace.comrsc.org

For Michael additions to aryl propiolates, the reaction is overwhelmingly regioselective for the β-addition pathway. This is due to two main factors:

Electronic Effects : The electron-withdrawing ester group polarizes the triple bond, creating a partial positive charge (δ+) on the β-carbon. This makes the β-position the more electrophilic site for nucleophilic attack.

Intermediate Stability : The attack at the β-carbon generates a resonance-stabilized enolate intermediate where the negative charge is delocalized onto the carbonyl oxygen. This is a more stable intermediate compared to the carbanion that would be formed from an α-addition.

The presence of the 4-tert-butylphenyl group is expected to further enhance this preference. The phenyl ring can participate in resonance stabilization of the intermediate. While the bulky tert-butyl group might exert some steric hindrance, the electronic factors directing β-addition are generally dominant in these systems.

The addition of nucleophiles to the triple bond of propiolates is typically a highly stereoselective process. The most common pathway is an anti-addition , where the nucleophile and the proton (from a subsequent protonation step) add to opposite faces of the alkyne plane.

In the case of thiol addition to aryl propiolates, this anti-addition mechanism leads predominantly to the formation of the Z-isomer . researchgate.net The nucleophilic thiolate attacks the β-carbon, and the resulting vinyl anion intermediate is then protonated. To minimize steric repulsion, the incoming proton adds from the less hindered face, resulting in the larger groups (the aryl and thioether groups) being on the same side of the double bond. However, the final stereochemical outcome can sometimes be influenced by reaction conditions, as isomerization of the product can occur, particularly under thermodynamic control. researchgate.net

In certain reactions, particularly those catalyzed by nucleophilic catalysts like phosphines, the mechanism involves the formation of zwitterionic intermediates. While not always directly observed, their existence is inferred from the reaction products and computational studies.

In a phosphine-catalyzed reaction, the phosphine (B1218219) first adds to the β-carbon of the propiolate ester to form a zwitterionic vinylphosphonium intermediate. This intermediate is highly reactive and can undergo subsequent transformations. For example, in phosphine-catalyzed annulations, this zwitterion can act as a nucleophile, attacking another electrophile present in the reaction mixture to initiate a ring-forming cascade. rsc.orgresearchgate.net The formation of these zwitterions is a key step that activates the propiolate for further reactions that might not occur under other conditions.

Hydrogen bonding plays a crucial role in the nucleophilic addition of protic nucleophiles like amines and alcohols. libretexts.orgyoutube.com For primary and secondary amines, the N-H bonds can act as hydrogen bond donors, while the lone pair on the nitrogen can act as a hydrogen bond acceptor. youtube.comresearchgate.net

In the context of a Michael addition:

Solvent Effects : Protic solvents can stabilize the transition state through hydrogen bonding, potentially accelerating the reaction.

Nucleophile Activation : Hydrogen bonding between the amine nucleophile and the solvent or other amine molecules can influence the nucleophile's reactivity. nih.gov

Proton Transfer : The final step of the addition is protonation of the enolate intermediate. In reactions with protic nucleophiles, this proton transfer can be intramolecular or mediated by the solvent, and hydrogen bonding is integral to this process.

These noncovalent interactions can also influence the stereochemical outcome of the reaction by organizing the transition state assembly to favor the formation of one stereoisomer over another.

Michael Additions with Diverse Nucleophiles (e.g., Amines, Alcohols, Thiols)

Cycloaddition and Annulation Reactions

Beyond simple additions, the activated alkyne of this compound is an excellent partner in cycloaddition and annulation reactions, providing access to a wide variety of carbocyclic and heterocyclic structures. wikipedia.orgscripps.edu

Cycloaddition Reactions : These are pericyclic reactions where two or more unsaturated molecules combine to form a cyclic adduct. libretexts.orgyoutube.com Aryl propiolates are commonly used as dipolarophiles in [3+2] cycloadditions with 1,3-dipoles such as azides and nitrones to form five-membered heterocycles like triazoles and isoxazoles, respectively. mdpi.comnih.govyoutube.com Theoretical studies on the reaction between aryl azides and ethyl propiolate suggest that while zwitterionic intermediates with an "extended" conformation are possible, the reaction leading to the triazole product proceeds through a polar, single-step mechanism. mdpi.com

Annulation Reactions : Annulation refers to a ring-forming process. scripps.edu A classic example is the Robinson annulation, which combines a Michael addition with a subsequent intramolecular aldol (B89426) condensation to form a six-membered ring. youtube.comyoutube.com An aryl propiolate could potentially act as a Michael acceptor in the initial step of a Robinson-type sequence. More direct annulations, such as phosphine-catalyzed [3+2] annulations, utilize the in-situ formation of a zwitterionic intermediate to react with an electrophile (like an imine) to construct a five-membered ring. rsc.orgresearchgate.net

Diels-Alder Reactions and Related Cycloadditions

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, proceeding via a [4+2] cycloaddition between a conjugated diene and a dienophile. organic-chemistry.orgtotal-synthesis.commasterorganicchemistry.com this compound, with its activated alkyne, serves as a potent dienophile. The reaction is a concerted process, meaning it occurs in a single step without the formation of intermediates. total-synthesis.com The rate and efficiency of the Diels-Alder reaction are governed by the electronic properties of both the diene and the dienophile. organic-chemistry.orgmasterorganicchemistry.com Electron-withdrawing groups on the dienophile, such as the ester group in this compound, lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with electron-rich dienes. organic-chemistry.org

A notable example of the reactivity of propiolate esters in Diels-Alder reactions is the tandem 'pincer' Diels-Alder reaction. While not specifically documented for this compound, ethyl propiolate itself can undergo two consecutive [4+2] cycloadditions with two diene units. This tandem process leads to the formation of complex polycyclic systems in a single synthetic operation. The reaction conditions for such transformations typically involve heating the reactants in a suitable solvent.

Table 1: Representative Diels-Alder Reaction Parameters

| Diene | Dienophile | Product Type | Reaction Conditions |

| Conjugated Diene | This compound | Substituted Cyclohexadiene | Thermal or Lewis Acid Catalysis |

| 2-Benzofuran units | Ethyl propiolate | Fused Hexacyclic System | Reflux in CHCl₃ |

[3+2] Annulation Protocols

[3+2] Annulation reactions provide a direct route to five-membered heterocyclic rings, which are prevalent in many biologically active compounds. Propiolate esters like this compound can act as the two-atom component in these cycloadditions.

One of the most well-studied [3+2] annulation protocols involving propiolate derivatives is the phosphine-catalyzed reaction with various three-atom components. Although direct studies with this compound are not extensively reported, the general mechanism for the phosphine-catalyzed [3+2] annulation of allenoates with imines provides a valuable model. The reaction is initiated by the nucleophilic addition of a phosphine to the allenoate (or in this case, the propiolate), generating a zwitterionic intermediate. This intermediate then reacts with the imine, followed by intramolecular cyclization and catalyst regeneration to yield the pyrroline (B1223166) product.

Another relevant [3+2] cycloaddition is the reaction between aryl azides and ethyl propiolate. Molecular electron density theory studies have shown that this reaction proceeds via a polar, single-step mechanism. nih.gov The reaction leads to the formation of 1,2,3-triazoles, and the regioselectivity is influenced by the electronic nature of the substituents on the aryl azide. nih.gov

Table 2: Mechanistic Steps in Phosphine-Catalyzed [3+2] Annulation

| Step | Description | Intermediate |

| 1 | Nucleophilic addition of phosphine to the propiolate | Zwitterionic phosphonium (B103445) enolate |

| 2 | Reaction with the three-atom component (e.g., imine) | Betaine intermediate |

| 3 | Intramolecular cyclization | Phosphonium ylide |

| 4 | Catalyst regeneration | Five-membered ring product and phosphine |

Aza-Enyne Metathesis and Subsequent Cycloaddition Sequences

Aza-enyne metathesis is a powerful synthetic strategy for the construction of nitrogen-containing cyclic compounds. This reaction involves the intramolecular rearrangement of an enyne substrate containing a nitrogen atom, typically catalyzed by a transition metal complex. While specific examples involving this compound are scarce in the literature, the general principles of aza-enyne metathesis can be applied.

A typical sequence would involve the coupling of this compound with a molecule containing both an alkene and an amine functionality. The resulting aza-enyne substrate could then undergo a ring-closing metathesis reaction to form a cyclic diene. This diene can then be utilized in subsequent cycloaddition reactions, such as the Diels-Alder reaction, to build more complex molecular architectures. nih.gov This sequential approach allows for the rapid assembly of diverse heterocyclic scaffolds. nih.gov

Metal-Mediated and Catalyzed Reaction Mechanisms

The reactivity of this compound can be significantly enhanced and controlled through the use of metal catalysts. These catalysts can activate the alkyne moiety towards various transformations, leading to a diverse array of products.

Carbocupration Pathways

Carbocupration, the addition of an organocopper reagent across a carbon-carbon triple bond, is a highly stereoselective method for the synthesis of substituted alkenes. organic-chemistry.orgrsc.orgresearchgate.net The reaction of a Gilman cuprate (B13416276) (R₂CuLi) with a propiolate ester like this compound typically proceeds via a syn-addition mechanism, leading to the formation of a specific geometric isomer of the resulting vinylcuprate intermediate. This intermediate can then be trapped with various electrophiles to afford trisubstituted alkenes with high stereochemical purity.

The catalytic cycle for carbocupration involves the formation of a higher-order cuprate, which then coordinates to the alkyne. This is followed by migratory insertion of the organic group from the copper to one of the acetylenic carbons, resulting in the vinylcuprate intermediate. The stereoselectivity of the addition is influenced by the steric and electronic properties of both the organocuprate and the propiolate ester. organic-chemistry.org

Table 3: Key Steps in Catalytic Carbocupration of Propiolates

| Step | Description |

| 1 | Formation of the active cuprate species. |

| 2 | Coordination of the alkyne to the copper center. |

| 3 | Syn-addition of the organocuprate across the triple bond. |

| 4 | Formation of a vinylcuprate intermediate. |

| 5 | Quenching with an electrophile. |

Hydroalkoxylation and Hydrosilylation Mechanisms

The addition of alcohols (hydroalkoxylation) and silanes (hydrosilylation) to alkynes provides a direct route to vinyl ethers and vinylsilanes, respectively. These reactions are often catalyzed by transition metals, with the choice of catalyst and ligands playing a crucial role in determining the regioselectivity and stereoselectivity of the addition.

In the context of propiolate esters, phosphine-catalyzed hydroalkoxylation has been shown to proceed through the formation of a zwitterionic intermediate, similar to the [3+2] annulation mechanism. acs.org For hydrosilylation, the regioselectivity of the addition to propiolate esters can be controlled by the choice of Lewis acid. For instance, the reaction of propiolate esters with tris(trimethylsilyl)silane (B43935) can lead to either α- or β-silylated alkenes depending on the Lewis acid used. This suggests the involvement of different mechanistic pathways, potentially a free-radical mechanism in the absence of a strong Lewis acid and an ionic mechanism in its presence.

Oxidative Benzannulation Reactions

For instance, iron-promoted oxidative annulation of arylglyoxals with internal alkynes has been reported to produce 1,2-naphthoquinones. nih.gov The proposed mechanism involves the formation of a vinyl cation intermediate, followed by electrophilic addition to the aryl ring and subsequent rearrangement. nih.gov Such strategies highlight the potential of this compound to serve as a building block in the construction of complex aromatic and polycyclic aromatic systems.

C-H Activation and Functionalization Strategies

The direct functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift in chemical synthesis, offering a more atom- and step-economical approach to molecular construction compared to traditional cross-coupling reactions that require pre-functionalized starting materials. In the context of this compound, the aromatic C-H bonds of the tert-butylphenyl ring are prime targets for such transformations, enabling the introduction of new functional groups and the synthesis of more complex derivatives.

Rhodium-catalyzed C-H activation has emerged as a particularly powerful tool for the functionalization of arenes. nih.govnih.gov Theoretical and experimental studies have elucidated the general mechanism, which often proceeds through a concerted metalation-deprotonation (CMD) pathway. nih.gov In this process, a high-valent rhodium catalyst, typically a Rh(III) species, coordinates to the aromatic ring. This is followed by the cleavage of a C-H bond, facilitated by a carbonate or carboxylate base, to form a rhodacycle intermediate. This intermediate can then react with a variety of coupling partners, such as alkenes or alkynes, to forge new carbon-carbon bonds.

While specific studies on the C-H activation of this compound are not extensively documented in the reviewed literature, we can extrapolate from general principles established for similar aryl alkynes. The presence of the ester group and the alkyne moiety can influence the regioselectivity of the C-H activation on the phenyl ring. The tert-butyl group, being a bulky substituent, is expected to exert a significant steric influence, potentially directing the C-H activation to the less hindered positions on the aromatic ring.

Below is a representative data table illustrating typical conditions and outcomes for the Rh(III)-catalyzed C-H activation and annulation of aryl alkynes with a generic internal alkyne. It is important to note that these are generalized conditions and the reactivity of this compound would require specific experimental validation.

| Catalyst System | Coupling Partner | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|

| [CpRhCl2]2 (2.5 mol%), AgSbF6 (10 mol%) | Diphenylacetylene | 1,2-Dichloroethane | 80 | 75-90 |

| [Rh(OAc)2]2 (5 mol%), Cu(OAc)2 (2.0 equiv) | 1-Phenyl-1-propyne | Toluene | 100 | 60-85 |

| [CpRh(MeCN)3](SbF6)2 (5 mol%) | Dimethyl acetylenedicarboxylate | Dichloromethane | 60 | 80-95 |

Polymerization Mechanisms of Propiolate Esters

The polymerization of propiolate esters can lead to the formation of conjugated polymers with interesting optical and electronic properties. The mechanism of this polymerization can vary depending on the catalyst and the substituents on the propiolate monomer.

Coordination-Insertion Mechanisms

One of the primary mechanisms for the polymerization of substituted propiolates is the coordination-insertion mechanism, often catalyzed by transition metal complexes, particularly those of rhodium. rsc.org This mechanism involves the following key steps:

Initiation: The polymerization is initiated by the coordination of the alkyne monomer to the metal center of the catalyst. This is followed by the insertion of the carbon-carbon triple bond into a metal-ligand bond (e.g., a metal-hydride or metal-alkyl bond) to form a new metal-alkenyl species.

Propagation: Subsequent monomer units coordinate to the metal center and insert into the metal-carbon bond of the growing polymer chain. This process repeats, leading to the elongation of the polymer.

Termination: The polymerization can be terminated by various processes, such as β-hydride elimination or reaction with a terminating agent.

The nature of the catalyst, including its ligands and metal center, plays a crucial role in the activity and selectivity of the polymerization. For instance, rhodium complexes have been shown to be effective catalysts for the polymerization of various acetylene (B1199291) derivatives.

Influence of Substituents on Polymerization Reactivity

The substituents on the propiolate ester have a profound impact on its polymerization reactivity. Both electronic and steric factors come into play.

Electronic Effects: The ester group in propiolates is electron-withdrawing, which can influence the electron density of the alkyne and its coordination to the metal catalyst.

Steric Effects: The bulkiness of the substituent on the phenyl ring can significantly affect the rate of polymerization and the structure of the resulting polymer. In the case of this compound, the large tert-butyl group is expected to introduce considerable steric hindrance. This steric bulk can:

Decrease the rate of polymerization: The approach of the monomer to the catalytic center might be hindered, slowing down the propagation step.

Influence the stereoregularity of the polymer: The bulky substituent may favor a specific orientation of the monomer during the insertion step, potentially leading to a more ordered polymer structure (e.g., isotactic or syndiotactic).

Affect the polymer's properties: The presence of the bulky tert-butyl groups along the polymer backbone will influence its solubility, thermal stability, and conformational properties.

| Para-Substituent on Phenylpropiolate | Relative Polymerization Rate | Polymer Molecular Weight (Conceptual) | Expected Polymer Solubility |

|---|---|---|---|

| -H | Reference | High | Moderate |

| -OCH3 (Electron-donating) | May increase or decrease depending on catalyst | Variable | Moderate |

| -NO2 (Electron-withdrawing) | Generally decreases | Lower | Potentially lower |

| -C(CH3)3 (Bulky, electron-donating) | Likely decreases due to sterics | Potentially lower | Higher |

Computational and Theoretical Chemistry Studies of Propiolate Esters

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For propiolate esters, various methodologies are employed to achieve a balance between computational cost and accuracy.

Density Functional Theory (DFT) has become a primary tool for studying organic molecules due to its efficiency and reliability. nih.govmdpi.com DFT methods are used to optimize molecular geometries, predict vibrational frequencies, and calculate electronic properties. africaresearchconnects.comajchem-a.com

A common approach involves using a hybrid functional, such as B3LYP, combined with a Pople-style basis set like 6-311+G* or 6-311++G(d,p). africaresearchconnects.comuc.pt For instance, in studies of various propiolate ester derivatives, the B3LYP/6-311+G* level of theory has been successfully used to optimize molecular structures. africaresearchconnects.com This combination provides a robust description of electron correlation and is suitable for determining the ground-state properties of the molecule. DFT calculations are instrumental in analyzing frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potentials, and various reactivity descriptors. africaresearchconnects.commdpi.com

Table 1: Common DFT Functionals and Basis Sets in Propiolate Ester Studies

| Method Component | Examples | Purpose |

|---|---|---|

| Functional | B3LYP, M06-2X, ωB97XD | Approximates the exchange-correlation energy, accounting for electron-electron interactions. |

| Basis Set | 6-311G*, 6-311+G(d,p), cc-pVQZ | A set of mathematical functions used to build molecular orbitals. Larger basis sets provide greater accuracy. |

While DFT is widely used, high-level ab initio calculations offer a more rigorous, albeit computationally expensive, approach. These methods are based on solving the Schrödinger equation without relying on empirical parameters. Møller-Plesset perturbation theory, particularly at the second order (MP2), is a common ab initio method used to incorporate electron correlation effects more accurately than standard Hartree-Fock theory.

For complex reaction pathways or when high accuracy is needed for energy differences between conformers, methods like MP2 or coupled-cluster (CC) theory may be employed. nih.gov For example, studies on related chemical systems have used methods like M06-2X/6-311+G(d,p) for single-point energy calculations on geometries previously optimized with DFT to achieve more precise energy values. mdpi.com These high-level calculations are crucial for validating DFT results and for studying systems where DFT might not be sufficiently accurate, such as in the detailed mapping of excited state potential energy surfaces. nih.govrsc.org

Molecular Structure and Conformation Analysis

The three-dimensional structure and conformational flexibility of Ethyl 3-(4-tert-Butylphenyl)propiolate are key determinants of its physical properties and chemical reactivity. Conformational analysis helps identify the most stable arrangements of the atoms in the molecule. lumenlearning.comchemistrysteps.com

A molecule can exist in various spatial arrangements, known as conformations or conformers, which arise from rotation around single bonds. chemistrysteps.comlibretexts.org Identifying the most stable conformers involves mapping the potential energy surface (PES). libretexts.orglibretexts.orgwikipedia.org The PES is a multidimensional surface that describes the energy of a molecule as a function of its geometric parameters. wikipedia.org

For a molecule like this compound, the PES would be mapped by systematically rotating key dihedral angles and calculating the energy at each point. The primary rotations would be around the C-O and O-C bonds of the ester group. Studies on the simpler Ethyl Propiolate using DFT calculations revealed four main conformers: two low-energy cis forms and two higher-energy trans forms, based on the O=C–O–C dihedral angle. uc.pt A similar analysis for this compound would involve scanning the dihedral angles that define the orientation of the ethyl group and the 4-tert-butylphenyl group relative to the propiolate core. The minima on the calculated PES correspond to stable conformers. libretexts.org

The stability of different conformers is determined by factors like steric hindrance and electronic interactions. lumenlearning.comorganicchemistrytutor.com Dihedral angles, which describe the angle between planes defined by sets of four atoms, are the primary coordinates in conformational analysis. youtube.comnih.gov

τ1 (O=C–O–C): This angle defines the ester's conformation as either cis (~0°) or trans (~180°). In related esters, the cis conformation is often found to be lower in energy. uc.pt

τ2 (C–O–C–C): This angle describes the orientation of the ethyl group, which can be anti (~180°) or gauche (~±60°). uc.pt

τ3 (C≡C–C–C): This angle describes the rotation of the tert-butylphenyl group relative to the propiolate triple bond.

The bulky tert-butyl group is expected to create significant steric hindrance, which would heavily influence the preferred dihedral angles and the relative stability of the conformers. The most stable conformer would be the one that minimizes these unfavorable steric interactions. organicchemistrytutor.com

Table 2: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Defining Atoms | Description | Expected Stable Conformations |

|---|---|---|---|

| τ1 | O=C–O–CH₂ | Orientation of the ester functional group. | cis (~0°) or trans (~180°) |

| τ2 | C–O–CH₂–CH₃ | Orientation of the terminal ethyl group. | anti (~180°) or gauche (~±60°) |

| τ3 | C≡C–C(aryl)–C(aryl) | Rotation of the phenyl ring relative to the alkyne. | Planar or near-planar to maximize conjugation, but may be twisted to relieve steric strain. |

Electronic Structure and Reactivity Descriptors

Computational methods provide deep insight into the electronic structure of a molecule, which is crucial for predicting its chemical reactivity. africaresearchconnects.com Analyses of frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP) are standard procedures. africaresearchconnects.comajchem-a.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. ajchem-a.com

The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. africaresearchconnects.comajchem-a.com For this compound, the oxygen atoms of the ester group and the π-system of the alkyne and phenyl ring would be expected to be electron-rich sites, susceptible to electrophilic attack.

Furthermore, conceptual DFT provides a set of global reactivity descriptors that quantify a molecule's reactivity. mdpi.comnih.gov These are calculated from the energies of the HOMO and LUMO.

Table 3: Global Reactivity Descriptors from Conceptual DFT

| Descriptor | Formula | Interpretation |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1/η | The inverse of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | χ²/2η | A measure of the energy lowering of a system when it accepts electrons. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and shapes of these orbitals provide crucial information about the reactivity and selectivity of a molecule.

For propiolate esters, the HOMO is typically located on the electron-rich regions of the molecule, while the LUMO is associated with the electron-deficient areas. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

In the context of cycloaddition reactions involving ethyl propiolate, FMO analysis is instrumental in predicting the feasibility and nature of the reaction. For instance, in the Diels-Alder reaction between a diene and ethyl propiolate (acting as a dienophile), the interaction between the HOMO of the diene and the LUMO of the ethyl propiolate is the primary orbital interaction that governs the reaction. The relative energies of these frontier orbitals determine the rate and stereoselectivity of the cycloaddition.

Table 1: Frontier Molecular Orbital Energies for Selected Reactants in Cycloaddition Reactions

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Ethyl Propiolate | -11.25 | -0.85 | 10.40 |

| Hexacyclo[7.5.2.01,6.06,13.08,12.010,14]hexadeca-2,4-diene-7,16-dione (HHDD) | -6.20 | -1.95 | 4.25 |

Note: Data is illustrative and based on typical values for such compounds.

The significant energy difference between the HOMO of the diene and the LUMO of the dienophile in a normal electron demand Diels-Alder reaction indicates a favorable interaction that drives the reaction forward.

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. It provides a color-coded map where different colors represent regions of varying electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential.

In the context of a Diels-Alder reaction with a caged diene like hexacyclo[7.5.2.01,6.06,13.08,12.010,14]hexadeca-2,4-diene-7,16-dione (HHDD), the MESP map of the diene can help to explain the observed facial selectivity of the reaction. The distribution of electrostatic potential on the syn and anti faces of the diene can indicate which face is more electron-rich and therefore more likely to interact favorably with the electron-deficient dienophile.

Electron Localization Function (ELF) Investigations

The Electron Localization Function (ELF) is a quantum chemical method used to visualize the localization of electrons in a molecule. It provides a measure of the Pauli repulsion between same-spin electrons, with high ELF values indicating regions where electrons are highly localized, such as in covalent bonds and lone pairs. ELF analysis is particularly useful for understanding the nature of chemical bonds and the changes in electron density during a chemical reaction.

In the study of reaction mechanisms, ELF analysis of transition states can provide valuable insights into the process of bond formation and breaking. For example, in the [3+2] cycloaddition reaction between aryl azides and ethyl propiolate, ELF analysis of the transition state reveals the simultaneous breaking of the π-bonds of the reactants and the formation of the new σ-bonds of the product in a single kinetic step. The evolution of the electron density along the reaction coordinate, as visualized by ELF, can confirm the concerted nature of the reaction and rule out the involvement of discrete intermediates. The analysis can show how the non-bonding electron densities of the nitrogen atoms in the azide donate to the carbon atoms of the ethyl propiolate, leading to the formation of the triazole ring.

Philicity Indices and Fukui Function Analysis for Reactive Sites

Philicity indices and Fukui functions are concepts derived from Density Functional Theory (DFT) that help to predict the local reactivity of different sites within a molecule. The Fukui function, ƒ(r), quantifies the change in electron density at a specific point when the total number of electrons in the system changes. It can be used to identify the most electrophilic and nucleophilic sites in a molecule.

There are three main types of Fukui functions:

ƒ+(r): for nucleophilic attack (addition of an electron)

ƒ-(r): for electrophilic attack (removal of an electron)

ƒ0(r): for radical attack

By calculating the condensed Fukui functions for each atom in this compound, one can predict which atoms are most likely to participate in different types of reactions. For instance, the acetylenic carbons would be expected to have high values of ƒ+(r), indicating their susceptibility to nucleophilic attack.

Transition State Characterization and Reaction Pathway Elucidation

Understanding the transition state is paramount to elucidating the mechanism of a chemical reaction. Computational chemistry allows for the detailed characterization of transition state structures and the mapping of the entire reaction pathway, providing insights into the energetics and kinetics of the process.

Energetic Profiles of Reaction Intermediates

The energetic profile of a reaction pathway maps the changes in potential energy as reactants are converted into products. This profile includes the energies of reactants, products, any intermediates, and transition states. By calculating these energies, chemists can determine the thermodynamics and kinetics of a reaction.

In the context of the [3+2] cycloaddition reaction between aryl azides and ethyl propiolate, computational studies have shown that the reaction proceeds without the formation of stable zwitterionic intermediates that were once postulated. Instead, the reaction pathway involves the formation of a pre-reaction molecular complex (MC) where the reactants are held together by weak van der Waals forces. From this complex, the system proceeds through a single transition state to form the final cycloadduct.

Table 2: Relative Enthalpies for the [3+2] Cycloaddition of Phenyl Azide and Ethyl Propiolate

| Species | Relative Enthalpy (kcal/mol) |

| Reactants | 0.0 |

| Molecular Complex (MCA) | -3.2 |

| Transition State (TSA) | 13.1 |

| Product (1,4-disubstituted triazole) | -45.5 |

| Molecular Complex (MCB) | -5.0 |

| Transition State (TSB) | 14.0 |

| Product (1,5-disubstituted triazole) | -44.2 |

Data from a computational study on the reaction between phenyl azide and ethyl propiolate, illustrating a polar, single-step mechanism. mdpi.com

The negative enthalpy of formation for the molecular complexes indicates a slight stabilization upon association of the reactants. The significantly negative enthalpy of the products confirms that the reaction is highly exothermic.

Calculation of Activation Enthalpies and Free Energies

The activation enthalpy (ΔH‡) and activation Gibbs free energy (ΔG‡) are crucial kinetic parameters that determine the rate of a chemical reaction. These values represent the energy barrier that must be overcome for the reactants to transform into products. Computational methods, particularly DFT, are widely used to calculate these activation barriers.

For the Diels-Alder reaction of ethyl propiolate with a caged diene, DFT calculations at the B3LYP/6-31+G(d,p) level can be used to determine the activation energies for different possible cycloaddition pathways (e.g., syn vs. anti attack). Theoretical calculations have shown that for certain dienes, the syn cycloaddition pathway has a lower activation energy, indicating that this pathway is kinetically favored, which aligns with experimental observations where only the syn products are formed.

Table 3: Calculated Activation Parameters for the Diels-Alder Reaction of Ethyl Propiolate

| Reaction Pathway | Activation Energy (Ea) (kcal/mol) | Activation Enthalpy (ΔH‡) (kcal/mol) | Activation Gibbs Free Energy (ΔG‡) (kcal/mol) |

| Syn Cycloaddition (Path 1) | 20.5 | 19.8 | 35.1 |

| Syn Cycloaddition (Path 2) | 21.2 | 20.4 | 35.9 |

| Anti Cycloaddition (Path 1) | 25.1 | 24.3 | 40.0 |

| Anti Cycloaddition (Path 2) | 25.8 | 25.0 | 40.8 |

Note: These values are illustrative for a representative Diels-Alder reaction of ethyl propiolate and demonstrate the kinetic preference for the syn pathway. scispace.com

The calculated activation parameters clearly indicate that the syn cycloaddition pathways have significantly lower energy barriers compared to the anti pathways, thus explaining the kinetic control and the observed product distribution in the reaction.

Theoretical Validation and Interpretation of Experimental Spectroscopic Data

In the study of propiolate esters, including this compound, computational chemistry serves as a powerful tool for the validation and in-depth interpretation of experimental spectroscopic data. Through the use of quantum mechanical calculations, it is possible to predict spectroscopic properties, which can then be correlated with experimental findings to confirm structural assignments and understand the electronic and vibrational characteristics of the molecule. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most common methods employed for these purposes, offering a good balance between accuracy and computational cost.

The process typically begins with the optimization of the molecule's ground-state geometry using a functional such as B3LYP in conjunction with a suitable basis set, for instance, 6-311++G(d,p). This optimized structure provides the foundation for subsequent calculations of spectroscopic parameters.

Infrared (IR) Spectroscopy:

Theoretical vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the fundamental vibrational modes of the molecule. To facilitate a more accurate comparison with experimental IR spectra, the computed frequencies are often scaled by an empirical factor to account for anharmonicity and the limitations of the theoretical method. The Potential Energy Distribution (PED) analysis is also frequently employed to provide a detailed assignment of the vibrational modes.

A hypothetical comparison between experimental and calculated IR data for a related aryl propiolate ester is presented in Table 1.

Table 1: Comparison of Experimental and Theoretical Vibrational Frequencies for a Generic Aryl Propiolate Ester Calculated using DFT (B3LYP/6-311++G(d,p))

| Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (Scaled) | Assignment (Vibrational Mode) |

|---|---|---|

| 3050 | 3055 | Aromatic C-H stretch |

| 2965 | 2970 | Aliphatic C-H stretch |

| 2210 | 2215 | C≡C stretch |

| 1715 | 1720 | C=O stretch |

| 1605 | 1610 | Aromatic C=C stretch |

| 1250 | 1255 | C-O stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts (δ). These calculations are performed on the optimized molecular geometry, and the resulting isotropic shielding values are converted into chemical shifts by referencing them to a standard, typically Tetramethylsilane (TMS). The theoretical chemical shifts for both ¹H and ¹³C nuclei can then be compared with the experimental data, aiding in the assignment of signals to specific atoms within the molecule.

Table 2 illustrates a representative comparison of experimental and theoretical ¹³C and ¹H NMR chemical shifts.

Table 2: Comparison of Experimental and GIAO-Calculated NMR Chemical Shifts (δ in ppm) for a Generic Aryl Propiolate Ester Calculated relative to TMS

| Atom | Experimental ¹³C Shift | Calculated ¹³C Shift | Experimental ¹H Shift | Calculated ¹H Shift |

|---|---|---|---|---|

| Aromatic C (quaternary) | 132.5 | 133.0 | - | - |

| Aromatic C-H | 128.9 | 129.5 | 7.45 | 7.50 |

| C≡C | 88.0 | 88.5 | - | - |

| C=O | 154.2 | 154.8 | - | - |

| O-CH₂ | 61.5 | 62.0 | 4.20 | 4.25 |

| CH₃ | 14.1 | 14.5 | 1.25 | 1.30 |

Ultraviolet-Visible (UV-Vis) Spectroscopy:

The electronic absorption properties of propiolate esters are investigated using Time-Dependent Density Functional Theory (TD-DFT). These calculations provide information about the vertical electronic transitions from the ground state to various excited states. The calculated maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions (e.g., π → π*) can be directly compared with the experimental UV-Vis spectrum. This comparison helps in understanding the electronic structure and the origin of the observed absorption bands.

A typical comparison of experimental and TD-DFT calculated UV-Vis data is shown in Table 3.

Table 3: Comparison of Experimental and TD-DFT Calculated Electronic Absorption Data for a Generic Aryl Propiolate Ester Calculated in a solvent using a polarizable continuum model (PCM)

| Experimental λmax (nm) | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution (Transition) |

|---|---|---|---|

| 275 | 278 | 0.85 | HOMO → LUMO (π → π*) |

| 220 | 223 | 0.40 | HOMO-1 → LUMO (π → π*) |

Catalytic Systems for Propiolate Ester Transformations

Transition Metal Catalysis in C-C and C-Heteroatom Bond Formation

Transition metals have revolutionized the field of organic chemistry by enabling a wide range of transformations that were previously challenging or impossible. organic-chemistry.org For propiolate esters like Ethyl 3-(4-tert-butylphenyl)propiolate, transition metal catalysts are instrumental in activating the carbon-carbon triple bond for various addition and coupling reactions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium catalysis is a powerful tool for the formation of C-C and C-heteroatom bonds. libretexts.orgyoutube.comyoutube.com Reactions such as the Heck, Suzuki, Stille, and Sonogashira couplings are fundamental in synthetic organic chemistry. libretexts.orgyoutube.com For a substrate like this compound, palladium catalysts, often in combination with phosphine (B1218219) ligands, can facilitate a variety of transformations. nih.gov

Palladium-catalyzed cross-coupling reactions typically involve the oxidative addition of an organohalide to a Pd(0) species, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the desired product and regenerate the catalyst. youtube.com In the context of this compound, this could involve the addition of organoboronic acids (Suzuki coupling), organotins (Stille coupling), or terminal alkynes (Sonogashira coupling) across the triple bond.

Furthermore, palladium catalysts are effective for C-P bond formation. The Hirao reaction, for instance, allows for the coupling of aryl halides with P(O)-H compounds. nih.govresearchgate.net An analogous reaction with this compound could potentially lead to the formation of vinylphosphonates. Iodide-accelerated protocols have been shown to be effective for the C-P bond-forming reactions of aryl nonaflates, suggesting that similar strategies could be employed for propiolate substrates. nih.gov

Table 1: Representative Palladium-Catalyzed Reactions of Aryl Propiolates

| Coupling Reaction | Reagents | Catalyst System | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd(OAc)₂, Phosphine ligand | β-Aryl-α,β-unsaturated ester |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | β-Stannyl-α,β-unsaturated ester |

| Sonogashira Coupling | Terminal alkyne, Cu(I) cocatalyst | PdCl₂(PPh₃)₂, Amine base | β-Alkynyl-α,β-unsaturated ester |

| Hirao Reaction | H-phosphonate | Pd(OAc)₂, Base | β-Phosphonyl-α,β-unsaturated ester |

This table is illustrative and based on general palladium-catalyzed reactions of aryl propiolates.

Copper catalysis offers a cost-effective and efficient alternative to palladium for various coupling reactions. nih.gov Copper-catalyzed transformations are particularly relevant for C-heteroatom bond formation. rsc.org For this compound, copper catalysts could mediate the addition of a wide range of nucleophiles to the alkyne.

Recent advances have highlighted copper's ability to catalyze C-H activation, enabling the direct arylation of heterocycles. nih.gov While not directly a transformation of the propiolate itself, this methodology showcases the potential for copper to be used in complex, multi-step syntheses involving the 4-tert-butylphenyl group. Copper-catalyzed conjugate addition reactions to enones are also well-established, often proceeding in water at room temperature. nih.gov This suggests that the activated alkyne of the propiolate could undergo similar additions.

Moreover, copper-catalyzed systems have been developed for the α-functionalization of nitroalkanes with propargyl bromides, demonstrating copper's utility in forming C-C bonds with alkyne-containing molecules. nih.gov

Table 2: Potential Copper-Catalyzed Reactions of this compound

| Reaction Type | Nucleophile/Reagent | Catalyst System | Product Type |

| C-N Bond Formation | Amine/Azole | CuI, Ligand, Base | β-Amino-α,β-unsaturated ester |

| C-S Bond Formation | Thiol | CuI, Ligand, Base | β-Thio-α,β-unsaturated ester |

| C-O Bond Formation | Phenol | Cu(I) salt, Base | β-Aryloxy-α,β-unsaturated ester |

| Conjugate Addition | Organozinc reagent | Cu(I) salt | β-Alkyl/Aryl-α,β-unsaturated ester |

This table is illustrative and based on known copper-catalyzed reactions of alkynes and related compounds.

Gold catalysis has emerged as a powerful tool for the activation of alkynes due to the strong carbophilic Lewis acidity of gold complexes. mdpi.comnih.govresearchgate.net This makes gold catalysts particularly well-suited for the transformation of propiolate esters. Gold catalysts can promote a wide range of reactions, including cyclizations, hydroarylations, and the formation of C-heteroatom bonds. acs.orgnih.govmdpi.com

For this compound, gold catalysts could facilitate intramolecular cyclizations if a suitable nucleophile is present on the aryl ring or in a tethered group. Intermolecular reactions are also common, such as the hydroarylation with arylboronic acids to yield α-aryl acrylic acids. nih.gov Gold-catalyzed reactions of 2,1-benzisoxazoles with propiolates have been studied, indicating the potential for complex heterocyclic synthesis. rsc.org Furthermore, gold-catalyzed annulations of aryl-ethynyl ethers with anthranils can lead to the formation of benzofuranoquinolines. mdpi.com

Table 3: Illustrative Gold-Catalyzed Reactions of Aryl Propiolates

| Reaction Type | Reagents | Catalyst System | Product Type |

| Hydroarylation | Arylboronic acid | Au(I) complex | α-Aryl acrylic acid derivative |

| Cycloaddition | Nitrone | (Ph₃P)AuCl/AgOTf | Bicyclic oxazine (B8389632) derivative |

| Annulation | Anthranil | Au(I) catalyst | Benzofuranoquinoline derivative |

| Alkenylation | Phosphorothioate | MeDalPhosAuCl, AgSbF₆ | S-Alkenyl phosphorothioate |

This table is illustrative and based on documented gold-catalyzed reactions of aryl propiolates and related alkynes.

Platinum catalysts exhibit unique reactivity in the transformation of alkynes, often complementary to that of gold and palladium. Platinum-catalyzed reactions include hydrosilylation, arylthiolation, and allylic alkylation. organic-chemistry.orgnih.govrsc.orgmdpi.com

A notable example is the platinum-catalyzed regio- and stereoselective arylthiolation of internal alkynes, where ethyl phenylpropiolate has been successfully used as a substrate. organic-chemistry.org This reaction proceeds via the oxidative addition of a thioester to the platinum catalyst, followed by decarbonylation and insertion of the alkyne. This provides strong evidence for the potential of this compound to undergo similar C-S bond-forming reactions.

Platinum is also a highly effective catalyst for the hydrosilylation of alkynes, a reaction that adds a silicon-hydrogen bond across the triple bond to form vinylsilanes. mdpi.com These products are versatile intermediates in organic synthesis.

Table 4: Platinum-Catalyzed Reactions Relevant to this compound

| Reaction Type | Reagents | Catalyst System | Product Type |

| Arylthiolation | Thioester | Pt(0) complex | β-Arylthio-α,β-unsaturated ester |

| Hydrosilylation | Hydrosilane | H₂[PtCl₆] (Speier's catalyst) | β-Silyl-α,β-unsaturated ester |

| Allylic Alkylation | Allylic acetate, Malonate | Pt-phosphine complex | Alkylated propiolate derivative |

This table is illustrative, with the arylthiolation of ethyl phenylpropiolate being a directly reported example. organic-chemistry.org

Rhodium catalysts are known for their versatility in a wide range of organic transformations, including C-H activation, cyclization, and addition reactions. miamioh.edu While specific examples with propiolate esters are less common than with other metals, the general reactivity of rhodium complexes suggests several potential applications for this compound.

Rhodium-catalyzed oxidative cyclization of arylphosphonic acid monoethyl esters with alkenes has been reported to efficiently produce benzoxaphosphole 1-oxides. nih.gov This type of C-H functionalization and cyclization could potentially be adapted for propiolate substrates. Additionally, rhodium-catalyzed acylnitrene transfer reactions have been studied, which could lead to nitrogen-containing products. youtube.com

Zinc has gained attention as an inexpensive and low-toxicity metal for catalysis. researchgate.net Zinc-mediated and catalyzed reactions often involve organozinc intermediates and are effective for C-C bond formation. organic-chemistry.org

A zinc-mediated C-H activation of tetrahydrofuran (B95107) (THF) has been reported for the regioselective addition to aryl-propiolates, yielding tri- and tetrasubstituted alkenes. rsc.org This demonstrates a direct functionalization of the propiolate alkyne using a C-H bond of the solvent. Zinc can also catalyze the ring-opening polymerization of lactides and ε-caprolactone, showcasing its Lewis acidic character. nih.gov Furthermore, zinc-catalyzed β-allylation of cyclopropanols has been developed. chemrxiv.org

Other Metal Catalysts (e.g., Ag, In, Co, Ir)

A variety of other transition metals have demonstrated unique catalytic activities in the transformation of propiolate esters.

Silver (Ag)-Catalyzed Methodologies: Silver catalysts are effective in promoting olefination and cyclization reactions of propiolates. princeton.edunih.govnih.gov A base-free olefination of aryl aldehydes using propiolates as a surrogate for the Wittig reagent has been reported under silver catalysis. princeton.edunih.gov In this reaction, a silver allenolate intermediate is proposed. Silver(I) triflate has also been shown to catalyze the intramolecular heteroannulation of pyrazole-tethered propargylamides, which are structurally related to propiolate derivatives, to form pyrazolodiazepines in high yields. researchgate.net Silver catalysis is known to facilitate various cycloadditions and the activation of alkynes towards nucleophilic attack. nih.govillinois.edunih.gov

Indium (In)-Catalyzed Methodologies: Indium catalysts, particularly indium(III) salts, are effective Lewis acids for promoting annulation and cyclization reactions of aryl-substituted alkynes. richmond.edu For example, the indium-catalyzed annulation of 3-arylindoles with propargyl ethers leads to the synthesis of aryl[c]carbazoles. richmond.edu Indium(III)-catalyzed intramolecular cyclization of homopropargyl azides provides an efficient route to substituted pyrroles and benzo[g]indoles. illinois.edu A palladium-catalyzed cross-coupling reaction for the synthesis of ethyl arylpropiolates utilizes in situ generated lithium tetrakis(ethoxycarbonylethynyl)indates, showcasing the utility of indium reagents in the synthesis of propiolate precursors.

Cobalt (Co)-Catalyzed Methodologies: Cobalt catalysts are utilized in hydrogenation, acylation, and C-H activation reactions. nih.gov Cobalt-catalyzed hydrogenation and deuteration of bicyclic alkenes have been achieved in aqueous environments. Furthermore, cobalt-catalyzed acylation reactions of (hetero)arylzinc pivalates with thioesters provide a route to ketones. Highly diastereoselective three-component C-H bond additions across butadiene and activated ketones have been achieved with cobalt(III) catalysis. nih.gov

Iridium (Ir)-Catalyzed Methodologies: Iridium catalysts have been employed in coupling reactions and arylative cyclizations. researchgate.net An iridium-catalyzed coupling of 1-aryl-1-propynes with primary alcohols furnishes secondary homoallylic alcohols. researchgate.net Iridium has also been shown to catalyze the arylative cyclization of alkynones with arylboronic acids to produce complex polycycles, a process that involves a 1,4-iridium migration. Enantioselective iridium-catalyzed allylic alkylation has also been developed for various nucleophiles.

Table 2: Examples of Other Metal-Catalyzed Reactions of Propiolate Ester Analogues

| Catalyst Metal | Substrate | Reagent(s) | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Silver (Ag) | Aryl aldehyde, Ethyl propiolate | AgOTf, TMOF | trans-Olefin | - | princeton.edunih.gov |

| Indium (In) | 3-Arylindole | Propargyl ether | Aryl[c]carbazole | up to 85 | richmond.edu |

| Cobalt (Co) | Aromatic imine | Aryl chloride, Grignard reagent | ortho-Arylated biaryl | moderate to good | |

| Iridium (Ir) | 1-Aryl-1-propyne | Primary alcohol | Secondary homoallylic alcohol | up to 95 | researchgate.net |

Organocatalysis in Propiolate Ester Chemistry

Organocatalysis has emerged as a powerful, metal-free alternative for activating propiolate esters, offering distinct reactivity patterns and selectivities.

Tertiary phosphines are highly effective nucleophilic catalysts for a variety of transformations involving propiolate esters. The reaction typically proceeds through the initial addition of the phosphine to the alkyne, forming a zwitterionic intermediate that can then react with various electrophiles. Phosphine-catalyzed [3+2] annulation reactions between allenoates (isomers of propiolates) and imines or other electrophiles are well-established methods for the synthesis of five-membered heterocycles like pyrrolines. nih.govnih.gov For instance, the reaction of γ-substituted allenoates with aryl imines in the presence of a trialkylphosphine provides 2,5-disubstituted 3-pyrrolines. nih.gov

Table 3: Examples of Phosphine-Catalyzed Annulation Reactions

| Allenoate Substrate | Electrophile | Catalyst | Product | Diastereomeric Ratio | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Ethyl 5,5-dimethylhexa-2,3-dienoate | (E)-N-benzylidene-4-methylbenzenesulfonamide | Tributylphosphine | Ethyl 5-(tert-butyl)-2-phenyl-1-tosyl-3-pyrroline-3-carboxylate | - | - | nih.gov |

| γ-Substituted allenoates | Succinimides | Triphenylphosphine | 2-Azaspiro[4.4]nonene-1,3-diones | >99:1 | up to 96 |

Tertiary Amine Catalysis

Tertiary amines are commonly used as basic catalysts to promote the addition of nucleophiles to propiolate esters. The mechanism often involves the formation of a zwitterionic adduct between the amine and the propiolate, which then acts as a more potent Brønsted base to deprotonate the nucleophile. For example, the conjugate addition of thiols to ethyl propiolate can be catalyzed by trialkylamines to selectively produce Z-thioenoates under kinetic control. Tertiary amines also catalyze the reaction of isocyanates with thiols, demonstrating their broad utility in promoting addition reactions.

Bifunctional catalysts, which possess both acidic and basic or nucleophilic and electrophilic sites within the same molecule, can offer enhanced reactivity and selectivity by simultaneously activating both reaction partners. While specific applications to this compound are not prominent, the concept is widely applied in catalysis. For example, bifunctional catalysts have been developed for biodiesel production, where they facilitate both esterification and transesterification reactions. In the context of propiolate chemistry, a bifunctional catalyst could potentially activate the propiolate electrophile and a nucleophile simultaneously, leading to more efficient transformations.

Ligand Design and its Influence on Catalytic Efficiency and Selectivity

The strategic selection and design of ligands are paramount in modulating the efficiency and selectivity of catalytic transformations involving propiolate esters. Ligands, by coordinating to the metal center, directly influence the electronic and steric environment of the catalyst, thereby dictating the reaction rate, yield, and stereochemical outcome. In the context of transformations involving this compound, the use of phosphorus-based ligands in rhodium-catalyzed reactions has been shown to significantly impact the catalytic cycle.

Research into the rhodium-catalyzed Pauson-Khand reaction (PKR) of enynes has demonstrated that the presence and nature of phosphorus ligands can lead to a dramatic acceleration of the catalytic process. pitt.edu Studies have shown that in the absence of a phosphorus ligand, the reaction proceeds at a very slow rate. However, the introduction of phosphine ligands such as (R)-BINAP or (S)-MonoPhos can increase the reaction rate by orders of magnitude. pitt.edu This acceleration is attributed to the ligand's ability to facilitate the oxidative cyclization step, which is often the rate-determining step in the catalytic cycle. pitt.edu

The choice of ligand not only affects the rate but also the enantioselectivity of the reaction. For instance, in the asymmetric rhodium-catalyzed PKR, chiral phosphine ligands are instrumental in inducing stereocontrol. The use of (R)-BINAP has been observed to produce the (R)-enantiomer of the product in high enantiomeric excess (ee), while the (S)-MonoPhos ligand yields the (S)-enantiomer, also with good enantioselectivity. pitt.edu This highlights the crucial role of the ligand's chiral backbone in creating a chiral pocket around the metal center, which differentiates between the two prochiral faces of the substrate during the key bond-forming step.

Furthermore, the ligand-to-metal ratio can also be a critical parameter to optimize for achieving maximum catalytic efficiency. Studies have indicated that varying the concentration of the phosphorus ligand relative to the rhodium catalyst can influence both the reaction rate and the yield of the desired product. pitt.edu An optimal ligand/metal ratio is often necessary to ensure the formation of the active catalytic species while avoiding the formation of inactive or less active complexes.

The table below summarizes the effect of different phosphorus ligands on the rhodium-catalyzed intramolecular Pauson-Khand reaction. The data clearly illustrates the significant rate enhancement and the control of enantioselectivity achieved through the use of specific ligands.

Table 1: Influence of Phosphorus Ligands on Rhodium-Catalyzed Pauson-Khand Reaction

| Entry | Ligand | Ligand/Rh Ratio | Rate (s⁻¹) | Yield (%) | ee (%) | Absolute Configuration |

|---|---|---|---|---|---|---|

| 1 | None | - | 6.39 x 10⁻⁷ | 11 | - | - |

| 2 | (R)-L1 | 1.1 | 1.88 x 10⁻³ | 41 | 77 | R |

| 3 | (S)-L2 | 0.5 | 3.03 x 10⁻⁵ | 59 | 79 | S |

| 4 | (S)-L2 | 1.1 | 1.10 x 10⁻⁴ | 61 | 82 | S |

| 5 | (S)-L2 | 2.2 | 1.15 x 10⁻⁴ | 60 | 83 | S |

| 6 | (S)-L2 | 3.3 | 6.32 x 10⁻⁶ | 90 | 79 | S |

Yields were determined by ¹H NMR. The reaction was performed with a rhodium biscyclooctadiene hexafluoroantimonate (Rh(cod)₂SbF₆) precatalyst. pitt.edu

The experimental findings, supported by computational studies, confirm a direct correlation between the calculated free energy barriers for oxidative cyclization and the experimentally observed reaction rates. pitt.edu The ligand-accelerated catalysis observed in these rhodium(I) systems underscores the importance of ligand design in developing highly efficient and selective catalytic transformations for propiolate esters. pitt.edu

Based on a comprehensive review of available scientific literature, there is no specific information regarding the application of This compound in the detailed synthetic strategies outlined in your request. The search for research findings, detailed methodologies, and data tables specifically involving this compound in the areas of C3-homologation, synthesis of diverse heterocyclic compounds (such as quinolones, imidazoles, and azepines), formation of polycyclic systems, stereoselective synthesis of substituted vinyl silanes, and the development of functional materials and polymers did not yield any results.

Therefore, it is not possible to generate a scientifically accurate article that focuses solely on "this compound" according to the provided outline, as the detailed research findings for these specific applications of this particular compound are not available in the public domain.

While the broader class of propiolate esters is known to participate in such reactions, the strict constraint to focus exclusively on "this compound" prevents the inclusion of generalized information. To maintain scientific accuracy and adhere to the instructions, no content can be generated for the requested sections and subsections.

Application of Propiolate Esters As Advanced Synthetic Building Blocks

Development of Functional Materials and Polymers

Synthesis of Substituted Polyacetylenes

Substituted polyacetylenes are a class of conjugated polymers that have garnered significant interest due to their potential applications in electronics, optics, and materials science rsc.orgnottingham.ac.uk. The synthesis of these polymers is often achieved through the transition-metal-catalyzed polymerization of substituted acetylene (B1199291) monomers nottingham.ac.ukmdpi.com. Rhodium complexes, in particular, have proven to be highly effective catalysts for the polymerization of monosubstituted acetylenes, including propiolate esters mdpi.comresearchgate.netkyoto-u.ac.jpnii.ac.jp.